molecular formula C6H4N4O2 B189726 pteridine-4,7(3H,8H)-dione CAS No. 33669-70-4

pteridine-4,7(3H,8H)-dione

Cat. No.: B189726
CAS No.: 33669-70-4
M. Wt: 164.12 g/mol
InChI Key: GZSFNZAVQZGNTG-UHFFFAOYSA-N
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Description

Pteridine-4,7(3H,8H)-dione is a heterocyclic compound that belongs to the pteridine family This compound is characterized by a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pteridine-4,7(3H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [3+2] dipolar cycloaddition of N(5)-oxide to electron-poor dipolarophiles, followed by spontaneous N,O-bond cleavage. This reaction yields C(6)-substituted pteridinones, which can be deprotected to provide pteridine-4,7(3H,8H)-diones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Pteridine-4,7(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield reduced forms of this compound, which may exhibit different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various substituted pteridinones and reduced derivatives, which may have distinct chemical and biological properties.

Scientific Research Applications

Pteridine-4,7(3H,8H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pteridine-4,7(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific derivative and the context of its use.

Comparison with Similar Compounds

Pteridine-4,7(3H,8H)-dione can be compared with other similar compounds, such as:

    Pteridine: The parent compound of the pteridine family, which shares a similar bicyclic structure.

    Pterin: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

    Folic Acid: A well-known pteridine derivative with important biological functions, particularly in DNA synthesis and repair.

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its derivatives have shown promising activities in various research areas, making it a valuable compound for further study.

Properties

IUPAC Name

3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSFNZAVQZGNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344378
Record name pteridine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33669-70-4
Record name pteridine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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